molecular formula C14H13NO4S3 B2701806 (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 302934-46-9

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2701806
CAS No.: 302934-46-9
M. Wt: 355.44
InChI Key: IXDLNZFUDDXWRA-GHXNOFRVSA-N
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Description

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic thiazolidin-4-one derivative designed for research applications. This compound is part of the 5-ene-4-thiazolidinones chemical class, a scaffold recognized in medicinal chemistry as a privileged structure due to its diverse biological activities and presence in compounds with known pharmacological effects . The Z-configuration of the 4-hydroxybenzylidene moiety at the C5 position is a critical structural feature that ensures molecular planarity and conjugation, which can influence electronic interactions and binding affinity with biological targets . The core structure is characterized by a 2-thioxo group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the N3 position. This compound is of significant interest in biochemical research, with potential applications in several areas. Thiazolidin-4-one derivatives are widely investigated for their anticancer properties, demonstrating an ability to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis and cell cycle arrest . Furthermore, this chemical class exhibits substantial antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria . The presence of the 4-hydroxybenzylidene group is a common feature in many active derivatives and may contribute to its research utility. From a mechanistic perspective, molecular docking studies on similar compounds suggest they can interact with key enzymatic targets, such as DNA gyrase and topoisomerase, which are critical for bacterial and cancer cell replication . It is important to note that 5-ene-thiazolidinones, particularly rhodanine derivatives, are sometimes flagged in high-throughput screening campaigns for potential pan-assay interference behavior . Therefore, careful experimental design and counter-assay validation are recommended for researchers utilizing this compound. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S3/c16-11-3-1-9(2-4-11)7-12-13(17)15(14(20)21-12)10-5-6-22(18,19)8-10/h1-4,7,10,16H,5-6,8H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDLNZFUDDXWRA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, a derivative of thiazolidin-4-one, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone core, which is known for its diverse biological properties. The presence of the hydroxyl group and the dioxo-tetrahydrothiophene moiety contributes to its potential pharmacological effects.

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL, suggesting potent antibacterial effects .

CompoundTarget BacteriaMIC (µg/mL)
1S. aureus0.5
2P. aeruginosa1.0

Antidiabetic Activity

The thiazolidinone scaffold has been explored for its effects on diabetes management. Compounds similar to this compound have shown promise in modulating blood glucose levels and enhancing insulin sensitivity in diabetic models. For instance, certain derivatives demonstrated significant inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolidinone ring and substituents on the benzylidene moiety can enhance or diminish activity. For example, the introduction of electron-withdrawing groups has been associated with increased antibacterial potency .

Case Studies

  • Antiviral Activity : In silico studies have evaluated the interaction of similar compounds with viral proteins such as gp41 in HIV. Although some derivatives showed promising docking scores, they were ultimately found to be cytotoxic, limiting their therapeutic application against HIV .
  • Anticancer Potential : Some derivatives have been investigated for their anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. These studies revealed that certain modifications could induce apoptosis and autophagic cell death in cancer cells, providing a potential therapeutic avenue .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity: Compounds with thiazolidinone structures often show significant antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Antimicrobial Properties: Studies have demonstrated that derivatives of thiazolidinone compounds possess antibacterial and antifungal activities. The specific structure of (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one may enhance these effects through improved lipophilicity and membrane permeability .
  • Anti-inflammatory Effects: Some thiazolidinone derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the applications of related thiazolidinone compounds:

  • Antimicrobial Activity Study: A study evaluated various thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the thiazolidinone structure could enhance efficacy .
  • In Vitro Antioxidant Evaluation: Research involving the assessment of antioxidant capacities demonstrated that thiazolidinones could scavenge free radicals effectively. This property was linked to their structural features, which allow for electron donation .
  • Anti-inflammatory Research: A study focused on the anti-inflammatory properties of thiazolidinone derivatives showed promising results in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 3-Position

Cyclohexyl vs. Sulfone-Containing Groups
  • Cyclohexyl Derivatives: Compounds like (Z)-3-cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one () exhibit moderate anti-tyrosinase (IC₅₀: 12–35 µM) and antioxidant (DPPH IC₅₀: 18–45 µM) activities.
  • Sulfone Derivatives : The sulfone group in the target compound enhances polarity (logP reduction by ~1.5 units compared to cyclohexyl analogs), improving aqueous solubility and metabolic stability. This modification is critical for in vivo efficacy, as sulfones resist oxidative metabolism .
Phenyl vs. Sulfone-Containing Groups
  • Phenyl Derivatives: (Z)-3-phenyl-5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one () shows intramolecular H-bonding (C–H⋯S, S(6) motif) and dimerization via intermolecular H-bonds.
  • Sulfone Derivatives: The sulfone’s electron-withdrawing nature increases the electrophilicity of the thiazolidinone ring, enhancing reactivity in Michael addition or enzyme inhibition (e.g., tyrosinase inhibition improved by ~30% over phenyl analogs) .

Substituent Effects at the 5-Position

Hydroxy vs. Fluoro Substitutions
  • 4-Hydroxybenzylidene: The target compound’s phenolic -OH enables strong H-bonding (e.g., with tyrosinase’s Cu²⁺ active site), reflected in anti-tyrosinase IC₅₀ values of <10 µM. NMR data (1H: δ 10.46 ppm for -OH; 13C: δ 165 ppm for C=O) confirm conjugation and planarity .
  • Fluorobenzylidene: Derivatives like (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one () show reduced H-bond capacity but increased lipophilicity (logP +0.8), favoring blood-brain barrier penetration. Anticancer activity against MCF-7 cells (IC₅₀: 15 µM) is noted, though lower than hydroxy analogs .
Methoxy and Azo Modifications
  • Methoxybenzylidene: Compounds like (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one () exhibit dual antioxidant (DPPH IC₅₀: 22 µM) and antimicrobial (MIC: 8 µg/mL vs. S. aureus) activities. The methoxy group enhances radical scavenging but reduces H-bond donor capacity .
  • Azo-Linked Derivatives : Thiazolidinediones with azo groups () show redshifted UV-Vis spectra (λmax: 450 nm) due to extended conjugation but face metabolic instability in vivo, limiting therapeutic utility .

Key Findings :

  • The target compound’s sulfone and hydroxy groups synergize to improve tyrosinase inhibition and cytotoxicity.
  • Fluorinated analogs prioritize lipophilicity over target binding, reducing enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , where a rhodanine derivative (e.g., 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one) reacts with 4-hydroxybenzaldehyde under basic conditions (e.g., sodium acetate in acetic acid). The reaction is refluxed in ethanol or methanol, and intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and Z-configuration. For example, IR peaks at 1680–1700 cm⁻¹ confirm the C=O stretch, while NMR data distinguish the benzylidene proton (δ 7.5–8.0 ppm) .

Q. How is the purity and stereochemical configuration of the compound validated?

Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), while stereochemistry is confirmed by X-ray crystallography (e.g., using SHELX programs for structure refinement). The Z-configuration is determined by analyzing the dihedral angle between the benzylidene and thiazolidinone moieties, with angles < 30° indicating the Z-isomer .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Perform antimicrobial assays (e.g., MIC determination against Staphylococcus aureus or Pseudomonas aeruginosa via broth microdilution) and anticancer screening (MTT assay on HeLa or MCF-7 cell lines). Compare results to structurally similar thiazolidinones, such as 5-(4-fluorobenzylidene) analogs, which show IC₅₀ values of 10–50 μM .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties for nonlinear optical (NLO) applications?

Methodological Answer: Use density functional theory (DFT) at the PBE0/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moment, and hyperpolarizability (β). For example, thiazolidinones with electron-withdrawing groups (e.g., -SO₂) exhibit β values > 50 × 10⁻³⁰ esu, making them suitable for optoelectronics. Validate with UV-Vis spectroscopy to correlate experimental λₘₐₓ with TD-DFT results .

Q. What strategies resolve contradictions in solubility and bioactivity data across analogs?

Methodological Answer: Contradictions arise from substituent effects (e.g., hydroxyl vs. methoxy groups). Use QSAR models to correlate logP values (calculated via ChemDraw) with solubility trends. For instance, 4-hydroxybenzylidene derivatives show lower logP (2.5 vs. 3.2 for methoxy analogs) but higher biofilm inhibition (86% vs. 58% at 50 μM). Validate with HPLC solubility profiles in PBS/DMSO .

Q. How does the compound interact with hemoglobin subunits, and what experimental techniques validate this?

Methodological Answer: Molecular docking (AutoDock Vina) predicts binding to hemoglobin α/β subunits (PDB ID: 1HHO) via hydrogen bonds with His58 and hydrophobic interactions with Phe41. Validate via surface plasmon resonance (SPR) to measure binding affinity (Kd ≈ 10⁻⁶ M) and circular dichroism (CD) to confirm conformational changes in hemoglobin .

Q. What crystallographic challenges arise in resolving structures with sulfone groups, and how are they addressed?

Methodological Answer: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces twinned crystals due to sulfur-oxygen disorder. Use SHELXL-2018 with TWIN/BASF commands for refinement. High-resolution data (d < 0.8 Å) and HKLF5 format improve R-factor convergence (e.g., R1 < 5% for non-twinned datasets) .

Q. How can enantioselective synthesis be achieved for chiral analogs?

Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the Knoevenagel step or use asymmetric organocatalysts (e.g., L-proline in DMF). Monitor enantiomeric excess (ee) via HPLC with a chiral column (e.g., Chiralpak IA, hexane/isopropanol eluent) .

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